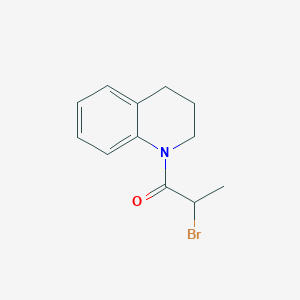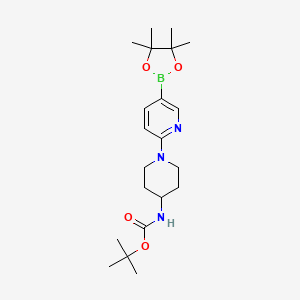
tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
Descripción general
Descripción
The compound “tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate” is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions .
Synthesis Analysis
The synthesis of this compound involves two substitution reactions . The structure is corroborated by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of the compound is confirmed by X-ray diffraction . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment . The 98.28% stable conformer and 1.72% unstable conformers are found in the DFT calculations .Chemical Reactions Analysis
The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction . The structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Application 1: Synthesis of Biologically Active Compounds
- Summary of the Application: This compound is an important intermediate in the synthesis of many biologically active compounds . For example, it’s used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
- Methods of Application: The compound is synthesized through a series of substitution reactions . The structure is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR) and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .
- Results or Outcomes: The synthesized compound is used as an intermediate in the production of other biologically active compounds . The results of the synthesis are confirmed through various spectroscopic techniques .
Application 2: Synthesis of Indazole Derivatives
- Summary of the Application: This compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have insecticidal, weeding, and photoelectric activities .
- Methods of Application: The compound is synthesized through two substitution reactions . The structure is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR) and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .
- Results or Outcomes: The synthesized compound is used as an intermediate in the production of other biologically active compounds . The results of the synthesis are confirmed through various spectroscopic techniques .
Application 3: Synthesis of Pyrazole Derivatives
- Summary of the Application: This compound is an important intermediate in the synthesis of 1H-pyrazole derivatives . Pyrazole derivatives are known for their wide range of biological activities.
- Methods of Application: The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes: The synthesized compound is used as an intermediate in the production of other biologically active compounds .
Application 4: Synthesis of 1H-Indazole Derivatives
- Summary of the Application: This compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have insecticidal, weeding, and photoelectric activities .
- Methods of Application: The compound is synthesized through two substitution reactions . The structure is confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR) and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry (MS) .
- Results or Outcomes: The synthesized compound is used as an intermediate in the production of other biologically active compounds . The results of the synthesis are confirmed through various spectroscopic techniques .
Application 5: Synthesis of 1H-Pyrazol Derivatives
- Summary of the Application: This compound is an important intermediate in the synthesis of 1H-pyrazol derivatives . Pyrazol derivatives are known for their wide range of biological activities.
- Methods of Application: The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes: The synthesized compound is used as an intermediate in the production of other biologically active compounds .
Propiedades
IUPAC Name |
tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-10-12-25(13-11-16)17-9-8-15(14-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,14,16H,10-13H2,1-7H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVQSYVAOLRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



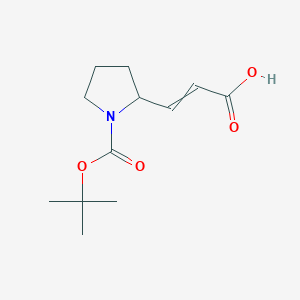
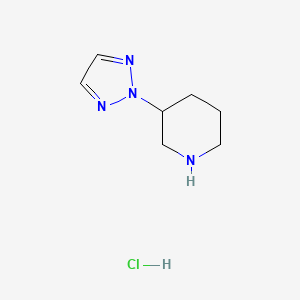
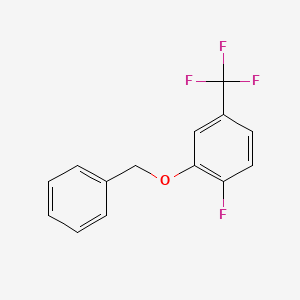
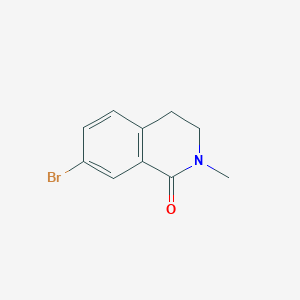
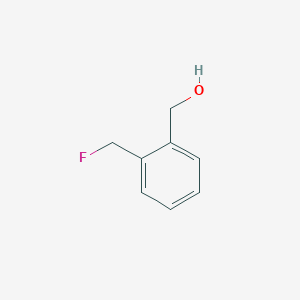
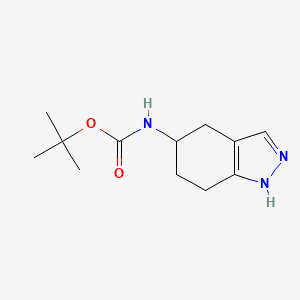
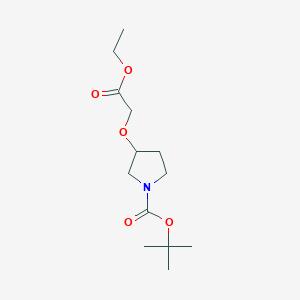
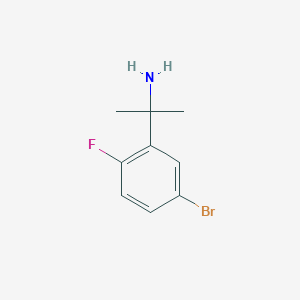
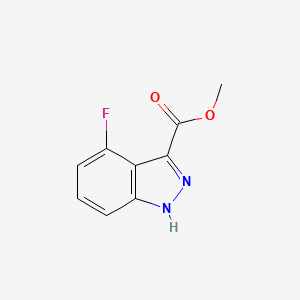
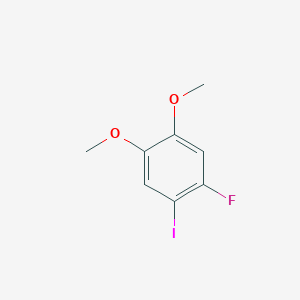
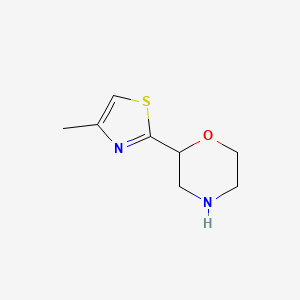
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)
![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)
